![molecular formula C6H11ClO3 B2372346 Methyl 5-chloro-2-hydroxypentanoate CAS No. 1314911-55-1](/img/structure/B2372346.png)
Methyl 5-chloro-2-hydroxypentanoate
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Overview
Description
“Methyl 5-chloro-2-hydroxypentanoate” is a chemical compound with the CAS Number: 1314911-55-1 . It has a molecular weight of 166.6 .
Molecular Structure Analysis
The InChI code for “Methyl 5-chloro-2-hydroxypentanoate” is1S/C6H11ClO3/c1-10-6(9)5(8)3-2-4-7/h5,8H,2-4H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 5-chloro-2-hydroxypentanoate” has a molecular weight of 166.6 . Unfortunately, other physical and chemical properties like density, melting point, boiling point, etc., are not available in the data.Scientific Research Applications
Applications in Organic Synthesis and Catalysis
Hydroesterification of Butadiene
Matsuda (1973) discusses the cobalt carbonyl-catalyzed hydroesterification of butadiene, leading to the production of methyl 3-pentenoate, which is closely related to Methyl 5-chloro-2-hydroxypentanoate (Matsuda, 1973).
Optically Active 1,3-Diols Synthesis
Rösslein and Tamm (1988) synthesized 'syn'-1,3-diols using methyl hydrogen 3-hydroxyglutarate, which shares structural similarities with Methyl 5-chloro-2-hydroxypentanoate (Rösslein & Tamm, 1988).
Biochemical Pathways and Enzymatic Reactions
- Vinylpyruvate Hydratase-Catalyzed Reactions: Johnson et al. (2016) conducted a stereochemical analysis of vinylpyruvate hydratases converting 2-hydroxy-2,4-pentadienoate to 2-keto-4S-hydroxypentanoate, a reaction relevant to Methyl 5-chloro-2-hydroxypentanoate (Johnson et al., 2016).
Chemical Synthesis and Reactions
- Photosensitized Oxygenation: Utaka et al. (1983) studied the photosensitized oxygenation of enols, yielding products such as 5-oxoalkanoic acids and methyl 5-carboxyl-2-hydroxypentanoates, which relate to the compound (Utaka et al., 1983).
Safety and Hazards
properties
IUPAC Name |
methyl 5-chloro-2-hydroxypentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-10-6(9)5(8)3-2-4-7/h5,8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPUPPAXYDZQOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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